2-Chloro-6-nitropyridine
Overview
Description
2-Chloro-6-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a nitro group at the sixth position of the pyridine ring
Mechanism of Action
Target of Action
Nitropyridines are known to be used as intermediates in the synthesis of various pesticides, dyes, and pharmaceuticals .
Mode of Action
It’s worth noting that nitropyridines can react with n2o5 in an organic solvent to give the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s worth noting that nitropyridines are used as intermediates in the synthesis of various compounds, suggesting they play a crucial role in the formation of these compounds .
Action Environment
The success of sm coupling, a reaction in which nitropyridines are involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction between this compound and these enzymes involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolism of other compounds that are substrates for these enzymes.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in certain cell types, leading to changes in gene expression related to stress response . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, as mentioned earlier. This binding often involves the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term exposure to this compound in cell cultures has been shown to cause cumulative effects on cellular function, including increased oxidative stress and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity . For example, high doses of this compound have been associated with liver toxicity in animal studies, likely due to its inhibitory effects on cytochrome P450 enzymes and the resulting accumulation of toxic metabolites.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form different metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of various metabolites within the cell. The compound’s metabolism can also lead to the formation of reactive intermediates that can cause cellular damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific transporters . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been found to localize in the mitochondria, where it can affect mitochondrial function and induce oxidative stress . Additionally, this compound may be targeted to other cellular compartments through specific targeting signals or post-translational modifications, affecting its distribution and activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitropyridine typically involves the nitration of 2-chloropyridine. One common method includes the reaction of 2-chloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Sodium borohydride in ethanol or catalytic hydrogenation using palladium on carbon.
Coupling Reactions: Boronic acids in the presence of palladium catalysts and bases like potassium carbonate.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-chloro-6-aminopyridine.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-6-nitropyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 2-Chloro-4-nitropyridine
- 2-Chloro-6-methoxy-3-nitropyridine
- 2,6-Dichloro-3-nitropyridine
Comparison: 2-Chloro-6-nitropyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2-Chloro-4-nitropyridine, it has different electronic and steric properties, leading to distinct reactivity profiles. The presence of a methoxy group in 2-Chloro-6-methoxy-3-nitropyridine further alters its chemical behavior, making it suitable for different applications.
Properties
IUPAC Name |
2-chloro-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNXUYQRUULNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240919 | |
Record name | 2-Chloro-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94166-64-0 | |
Record name | 2-Chloro-6-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94166-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.